An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties that often impart desirable pharmacokinetic profiles to drug candidates.[1][2] The introduction of chirality into the piperidine ring further expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide has emerged as a critical chiral building block, providing a versatile platform for the synthesis of complex, stereochemically defined molecules. Its unique combination of a protected piperidine nitrogen, a reactive hydrazide functional group, and a defined stereocenter at the C3 position makes it an invaluable intermediate in the development of novel therapeutics.[3][4] This guide offers a comprehensive overview of its properties, synthesis, and applications, providing researchers with the essential knowledge to effectively utilize this compound in their drug discovery endeavors.
Physicochemical Properties
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [5] |
| Molecular Weight | 243.30 g/mol | [5] |
| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | [5] |
| CAS Number | 216449-65-7 | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Not experimentally determined in reviewed literature. | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Synthesis and Purification
The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically achieved through the hydrazinolysis of an activated form of (R)-1-Boc-piperidine-3-carboxylic acid. A common and efficient method involves the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.
Experimental Protocol: Synthesis via Ester Hydrazinolysis
This protocol is adapted from established procedures for the synthesis of similar hydrazides.
Materials:
-
(R)-1-Boc-piperidine-3-carboxylic acid methyl ester
-
Hydrazine hydrate (N₂H₄·H₂O)
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Methanol
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Dichloromethane (DCM)
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Water (deionized)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
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Separatory funnel
-
Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1 equivalent) in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product in high purity.
Alternative Synthetic Approaches
Caption: Synthetic routes to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide lies in its role as a versatile chiral intermediate for the synthesis of complex bioactive molecules. The hydrazide moiety can be readily transformed into various functional groups or used to construct heterocyclic rings, making it a valuable synthon.
Key Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of chiral 3-aminopiperidine scaffolds, which can be derived from the title compound, is in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.[8][9] The (R)-3-aminopiperidine moiety is a key pharmacophore in several approved drugs, including alogliptin. The synthesis of these inhibitors often involves the coupling of the chiral piperidine unit with a heterocyclic core.
Caption: General synthetic pathway to DPP-4 inhibitors.
Scaffold for Novel Therapeutics Targeting Neurological Disorders
Piperidine derivatives are crucial in the design of novel therapeutics for neurological conditions.[7] The chiral nature of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide allows for the stereoselective synthesis of compounds that can differentiate between enantiomeric binding sites in receptors and enzymes within the central nervous system. Research has explored the use of N-substituted piperidine-3-carbohydrazide-hydrazones as potential agents against Alzheimer's disease by targeting cholinesterases and beta-amyloid aggregation.[3]
Development of Antithrombotic Agents
Derivatives of piperidine-3-carbohydrazide have been investigated for their antithrombotic activity.[4] The ability to readily modify both the piperidine nitrogen and the hydrazide functionality allows for the creation of libraries of compounds to explore structure-activity relationships (SAR) for antiplatelet and anticoagulant effects.
Reactivity and Chemical Transformations
The chemical reactivity of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is dominated by the nucleophilicity of the terminal amino group of the hydrazide and the ability to deprotect the Boc group under acidic conditions.
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Acylation and Sulfonylation: The terminal -NH₂ group readily reacts with acylating and sulfonylating agents to form the corresponding N'-substituted hydrazides.
-
Condensation Reactions: The hydrazide can undergo condensation reactions with aldehydes and ketones to form hydrazones.
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Heterocycle Formation: It serves as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.
-
Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be efficiently removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the secondary amine of the piperidine ring for further functionalization.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a high-value chiral building block with significant applications in medicinal chemistry and drug discovery. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, biologically active molecules, particularly in the development of treatments for metabolic and neurological disorders. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully leverage its potential in the creation of next-generation therapeutics.
References
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PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]
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N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Arch Pharm (Weinheim). 2023 Mar;356(3):e2200519. [Link]
- Google Patents. Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(21):6458. [Link]
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Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(6):1251-1258. [Link]
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An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Quick Company. [Link]
- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2021,12, 1135-1142. [Link]
- Google Patents. A kind of preparation method of R-3-Boc aminopiperidine. CN117625708A.
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PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]
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